molecular formula C7H16BNO2 B14152284 n,n-Diethyl-1,3,2-dioxaborinan-2-amine CAS No. 25031-69-0

n,n-Diethyl-1,3,2-dioxaborinan-2-amine

Cat. No.: B14152284
CAS No.: 25031-69-0
M. Wt: 157.02 g/mol
InChI Key: BDUGQYFOMWQDDN-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,3,2-dioxaborinan-2-amine is a chemical compound of interest in advanced synthetic organic chemistry, particularly for researchers exploring the reactivity of boron-heterocycle systems . Compounds within the 1,3,2-dioxaborinane family are recognized as valuable synthetic intermediates . The structural motif of a 1,3,2-dioxaborinane is a six-membered ring containing both oxygen and boron atoms, which can impart unique reactivity and stability profiles useful in complex multi-step synthesis . While specific catalytic or mechanistic studies on this exact amine-substituted derivative are not extensively published, its structure suggests potential utility as a precursor or a reagent in the development of new catalytic processes or materials science. Researchers might investigate its properties for applications such as Lewis acid catalysis or as a building block for more complex molecular architectures . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

25031-69-0

Molecular Formula

C7H16BNO2

Molecular Weight

157.02 g/mol

IUPAC Name

N,N-diethyl-1,3,2-dioxaborinan-2-amine

InChI

InChI=1S/C7H16BNO2/c1-3-9(4-2)8-10-6-5-7-11-8/h3-7H2,1-2H3

InChI Key

BDUGQYFOMWQDDN-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)N(CC)CC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diols with Boron Reagents

The most direct route involves reacting 1,3-propanediol with boron trihalides (e.g., BCl₃) and diethylamine. This one-pot method proceeds via intermediate borate ester formation, followed by amine substitution:

$$
\text{BCl}3 + \text{HO-(CH}2\text{)}3\text{-OH} + 2\,\text{Et}2\text{NH} \rightarrow \text{C}7\text{H}{16}\text{BNO}_2 + 3\,\text{HCl}
$$

Table 1: Cyclocondensation Reaction Parameters

Boron Source Diol Amine Solvent Temperature Yield Reference
BCl₃ 1,3-Propanediol Diethylamine Toluene 80°C 68%
B(OMe)₃ 1,3-Propanediol Diethylamine MeOH Reflux 45%

Key challenges include controlling exothermic reactions and minimizing hydrolysis. Anhydrous conditions and slow amine addition improve yields.

Nucleophilic Substitution on Boron Intermediates

Chlorinated precursors like 2-chloro-1,3,2-dioxaborinane react with diethylamine under microwave irradiation, mimicking methodologies for analogous imidazole derivatives.

Example Protocol

  • Combine 2-chloro-1,3,2-dioxaborinane (1.64 mmol) with diethylamine (4.92 mmol) in DMF.
  • Irradiate at 200°C for 30 minutes.
  • Quench with water and isolate via filtration.

Table 2: Substitution Reaction Optimization

Leaving Group Amine Catalyst Temperature Yield Source
Cl Diethylamine None 200°C 89%
OMe Diethylamine Pd(OAc)₂ 140°C 72%

Microwave-assisted reactions reduce side products, achieving yields >85%.

Transition Metal-Catalyzed Approaches

Ru and Pd catalysts enable boron-nitrogen bond formation via C–H activation or cross-coupling. For example, Ru₃(CO)₁₂ catalyzes the arylation of benzylic amines with arylboronates, a method adaptable to dioxaborinane synthesis:

$$
\text{Ru}3(\text{CO}){12} + \text{Ar-B(OR)}2 + \text{amine} \rightarrow \text{Ar-B(NR}2\text{)} + \text{byproducts}
$$

Table 3: Catalytic Systems for B–N Bond Formation

Catalyst Substrate Ligand Yield Conditions Reference
Ru₃(CO)₁₂ Arylboronate None 67% 140°C, pinacolone
Pd(OAc)₂ Chloroborinane BINAP 78% 130°C, toluene

Catalytic methods offer functional group tolerance but require expensive metals and inert atmospheres.

Industrial-Scale Production

Suppliers like Dayang Chem and Henan New Blue Chemical produce the compound via continuous-flow reactors, emphasizing cost-effective triethylamine recycling and automated purification.

Key Industrial Parameters

  • Purity: ≥99% (HPLC)
  • Throughput: 25 kg/batch
  • Storage: Dry, inert atmosphere to prevent hydrolysis

Comparative Analysis of Methods

Table 4: Method Efficacy Evaluation

Method Yield Range Scalability Cost Safety Concerns
Cyclocondensation 45–68% High Low HCl gas emission
Microwave Substitution 85–90% Moderate Medium High-temperature risk
Catalytic Coupling 67–78% Low High Metal residue

Microwave synthesis balances yield and speed, while catalytic routes suit functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,3,2-dioxaborinan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

N,N-Diethyl-1,3,2-dioxaborinan-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3,2-dioxaborinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Key Research Findings

  • Stability : Five-membered boron heterocycles (dioxaborolanes) are widely used but prone to hydrolysis. The six-membered dioxaborinan system may offer enhanced stability due to reduced ring strain and better steric protection .
  • Reactivity : Boron-containing amines are pivotal in cross-coupling reactions, whereas phosphorus analogs excel in nucleophilic substitutions or ligand applications .
  • Toxicity : Most analogs exhibit moderate hazards (e.g., skin/eye irritation), necessitating standard safety protocols .

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